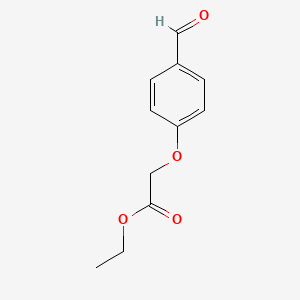

Ethyl (4-formylphenoxy)acetate

Description

Overview of Aryl Ether Derivatives in Organic Synthesis

Aryl ethers are a significant class of organic compounds characterized by an oxygen atom connected to two aryl groups or one aryl and one alkyl group. This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with methods ranging from classical approaches like the Williamson ether synthesis to modern cross-coupling reactions. mdpi.com

Significance of the Formylphenoxyacetate Moiety in Chemical Structures

The formylphenoxyacetate moiety combines three key functional groups: a formyl group, a phenoxy group (an aryl ether), and an acetate (B1210297) group. This combination provides a platform for diverse chemical transformations. The aldehyde functionality is highly reactive and serves as a key handle for introducing further molecular complexity through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases. smolecule.com

The phenoxyacetic acid portion and its ester derivatives are also of considerable interest in medicinal chemistry. dovepress.com They are found in various compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. For example, derivatives of phenoxyacetic acid have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. The specific arrangement of these functional groups in the formylphenoxyacetate moiety allows for the systematic modification of different parts of the molecule to fine-tune its properties for specific applications.

Research Trajectories and Future Prospects of Ethyl (4-formylphenoxy)acetate

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. tandfonline.comd-nb.info Its utility as a building block is a primary driver of its current research trajectory. For instance, it has been used in the synthesis of novel chromanone derivatives with cytotoxic properties against cancer cell lines. d-nb.info

The future prospects for this compound appear promising and are primarily linked to its role as a versatile precursor in several key areas:

Medicinal Chemistry: The compound is a valuable starting material for the synthesis of new biologically active molecules. Its formyl group allows for the construction of diverse heterocyclic systems and other complex structures that are scaffolds for new drug candidates. Research has shown its utility in creating precursors for potential anticancer agents. dovepress.comtandfonline.comcymitquimica.com The ability to form conjugates with monoclonal antibodies also suggests potential applications in cancer diagnosis and treatment. cymitquimica.com Future work will likely focus on utilizing this compound to explore novel chemical spaces for drug discovery, targeting a range of diseases.

Materials Science: The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers and functional materials. smolecule.com The aldehyde and ester groups can be independently or sequentially modified to create monomers for polymerization or to functionalize surfaces. This could lead to the development of new materials with tailored optical, electronic, or mechanical properties.

Agrochemicals: The structural features of this compound and its derivatives make them suitable for investigation in the development of new herbicides and fungicides. smolecule.com The phenoxyacetic acid scaffold is already present in some commercial herbicides, and the addition of the formyl group provides a site for further modification to enhance efficacy and selectivity.

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51264-69-8 | |

| Molecular Formula | C₁₁H₁₂O₄ | cymitquimica.com |

| Molecular Weight | 208.21 g/mol | cymitquimica.com |

| IUPAC Name | ethyl 2-(4-formylphenoxy)acetate | cymitquimica.com |

| Synonyms | (4-Formyl-phenoxy)-acetic acid ethyl ester, Acetic acid, 2-(4-formylphenoxy)-, ethyl ester | cymitquimica.com |

| SMILES | CCOC(=O)COC1=CC=C(C=C1)C=O |

Structure

3D Structure

Properties

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022001 | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, volatile, Colorless liquid | |

CAS No. |

141-78-6 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Ethyl 4 Formylphenoxy Acetate and Its Analogues

Classical Approaches to Phenoxyacetate (B1228835) Ester Synthesis

The traditional methods for synthesizing phenoxyacetate esters like ethyl (4-formylphenoxy)acetate are well-documented and widely practiced in organic synthesis. These approaches can be broadly categorized into esterification reactions and alkylation reactions, each with its own set of advantages and specific applications.

Esterification Reactions for this compound Formation

One of the primary routes to this compound involves the esterification of (4-formylphenoxy)acetic acid. This reaction directly introduces the ethyl ester group onto the carboxylic acid functionality of the phenoxyacetic acid backbone.

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a viable method for the production of this compound. This process typically involves the reaction of (4-formylphenoxy)acetic acid with ethanol (B145695) in the presence of a suitable acid catalyst. A notable example is the use of potash alum [KAl(SO₄)₂·12H₂O] as a heterogeneous acid catalyst. researchgate.netias.ac.in This catalyst facilitates the direct condensation of formylphenoxyaliphatic acids with alcohols, offering a convenient and clean procedure. researchgate.netias.ac.in

The general mechanism of acid-catalyzed esterification, often referred to as Fischer esterification, involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the desired ester. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. masterorganicchemistry.com

The yield of this compound in acid-catalyzed esterification is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, reaction temperature, reactant molar ratio, and reaction time.

In the synthesis of a related compound, ethyl 2-(2-formylphenoxy)acetate, using potash alum as a catalyst, an excellent yield of 94% was achieved. ias.ac.in The optimization of this process revealed several key factors. The molar ratio of the alcohol to the carboxylic acid was found to be a critical factor, with an excess of the alcohol favoring the formation of the ester. researchgate.netias.ac.in Furthermore, the catalyst loading is crucial; while a certain amount is necessary to drive the reaction, an excessive amount may not lead to a significant improvement in yield. ias.ac.in Temperature also plays a significant role, with higher temperatures generally increasing the reaction rate, although care must be taken to avoid potential side reactions or degradation of the product. dergipark.org.tr

Studies on the optimization of ethyl acetate (B1210297) synthesis have shown that using a response surface methodology can effectively identify the optimal conditions for temperature, catalyst amount, and reactant molar ratio to achieve the highest possible conversion. dergipark.org.tr For instance, in one study, the highest conversion was achieved at 80°C with a specific catalyst concentration and reactant ratio. dergipark.org.tr These principles of optimization are directly applicable to the synthesis of this compound.

Table 1: Optimization of Esterification of 2-formylphenoxyacetic acid with Ethanol

| Parameter | Condition | Yield of Ethyl 2-(2-formylphenoxy)acetate | Reference |

| Catalyst | Potash Alum (10 mol%) | 94% | ias.ac.in |

| Reactant Ratio | Excess Ethanol | High | researchgate.netias.ac.in |

| Temperature | Reflux | High | ias.ac.in |

Note: This data is for a closely related isomer and illustrates the optimization principles.

Alkylation of Phenolic Precursors with Haloacetates

An alternative and widely used method for the synthesis of phenoxyacetate esters is the Williamson ether synthesis. This approach involves the O-alkylation of a phenolic compound with a haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base. masterorganicchemistry.comlibretexts.org

The synthesis of ethyl (4-aminophenoxy)acetate, a valuable analogue of this compound, is typically achieved through a two-step process starting from 4-nitrophenol (B140041). The first step involves the alkylation of 4-nitrophenol with an ethyl haloacetate to form ethyl (4-nitrophenoxy)acetate. This reaction is commonly carried out by reacting 4-nitrophenol with ethyl bromoacetate in a suitable solvent like dry acetone (B3395972), using a base such as anhydrous potassium carbonate (K₂CO₃) to deprotonate the phenol (B47542). mdpi.com The presence of a catalytic amount of potassium iodide can enhance the reaction rate.

The subsequent step is the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation, with a common and efficient method being the use of iron powder in the presence of ammonium (B1175870) chloride (Fe/NH₄Cl). mdpi.comresearchgate.net This method is favored for its selectivity and does not require complex reaction setups. mdpi.com

Table 2: Synthesis of Ethyl (4-nitrophenoxy)acetate via Alkylation

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| 4-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | Dry Acetone | Reflux, 8h | Ethyl (4-nitrophenoxy)acetate | mdpi.com |

Reaction of 4-Hydroxybenzaldehyde (B117250) with Ethyl Chloroacetate

The direct synthesis of this compound can be efficiently accomplished by the reaction of 4-hydroxybenzaldehyde with ethyl chloroacetate. This Williamson ether synthesis is typically performed in the presence of a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like acetone. nih.govscispace.com The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride ion to form the ether linkage.

A reported procedure involves refluxing a mixture of 4-hydroxybenzaldehyde, ethyl chloroacetate, and anhydrous potassium carbonate in acetone for 12 hours. nih.govscispace.com This method has been shown to produce this compound in a high yield of 87%. nih.govscispace.com

Table 3: Synthesis of this compound via Williamson Ether Synthesis

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| 4-Hydroxybenzaldehyde | Ethyl chloroacetate | Anhydrous K₂CO₃ | Acetone | Reflux, 12h | 87% | nih.govscispace.com |

Utility of Potassium Carbonate in Alkylation Reactions

Potassium carbonate (K2CO3) is a widely utilized reagent in organic synthesis, particularly in the alkylation of phenols to form ethers, a key step in the synthesis of compounds like this compound. researchgate.netalfa-chemistry.com Its efficacy stems from its properties as a weak, inexpensive, and environmentally friendly base. researchgate.netalfa-chemistry.com

In the context of the Williamson ether synthesis, potassium carbonate serves as a base to deprotonate the phenol, creating a phenoxide ion. vedantu.comstackexchange.com This phenoxide then acts as a nucleophile, attacking an alkyl halide (such as ethyl bromoacetate) in an SN2 reaction to form the desired ether. vedantu.comstackexchange.com The reaction between 4-hydroxybenzaldehyde and an appropriate bromoalkane in the presence of potassium carbonate is a common method to produce 4-alkoxy benzaldehydes. taylorandfrancis.com

Potassium carbonate's utility extends beyond simple alkylations. It is also employed as an acid scavenger in various metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. alfa-chemistry.comyoutube.com Its ability to neutralize acids generated during these reactions helps to maintain optimal reaction conditions and improve yields. alfa-chemistry.comyoutube.com

| Reaction Type | Role of Potassium Carbonate | Key Features |

| Williamson Ether Synthesis | Base | Deprotonates phenol to form a nucleophilic phenoxide ion. vedantu.comstackexchange.com |

| Phenol Alkylation | Base | Facilitates the formation of aryloxyalkanoic acids. mdpi.com |

| Metal-Catalyzed Couplings | Acid Scavenger | Neutralizes acidic byproducts in reactions like Suzuki and Heck. alfa-chemistry.comyoutube.com |

| Knoevenagel Condensation | Catalyst | Promotes the condensation of aldehydes with active methylene (B1212753) compounds. uaic.ro |

Advanced and Green Chemistry Synthetic Routes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. uaic.ro In the synthesis of formylphenoxyacetates, several strategies can be employed to align with these principles.

Another green strategy involves the use of more environmentally benign solvents or even solvent-free conditions. uaic.ro Grinding methods, where reactants are mixed in the absence of a solvent, have been shown to be effective for some reactions catalyzed by potassium carbonate. uaic.ro Furthermore, the use of aqueous media for reactions like the Suzuki coupling represents a significant step towards greener synthesis. jeolusa.com

The recyclability of catalysts and solvents is also a cornerstone of green chemistry. Potassium carbonate, being a heterogeneous base, can be recovered by filtration, washed, and reused in subsequent batches, thereby minimizing waste.

Continuous flow chemistry offers several advantages over traditional batch processing for industrial synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. akjournals.comresearchgate.net

The alkylation of phenols, a key reaction in the synthesis of formylphenoxyacetates, has been successfully demonstrated in a packed-bed flow reactor using potassium carbonate as a heterogeneous base. akjournals.comresearchgate.net In this system, a solution of the phenol and alkyl halide is passed through a column packed with potassium carbonate. akjournals.comresearchgate.net This setup allows for the reaction to proceed under anhydrous conditions, and the product can often be isolated by simply removing the solvent, which is a highly atom-efficient process. akjournals.com

While the direct application of continuous flow for the synthesis of this compound is not extensively documented in the provided search results, the successful flow alkylation of other phenols suggests its feasibility. akjournals.comresearchgate.net However, reaction conditions such as temperature and residence time may need to be optimized, as the reactivity of phenols can vary. akjournals.comresearchgate.net For example, the alkylation of phenol with an alkyl halide using potassium carbonate in a flow reactor required higher temperatures and longer reaction times compared to the alkylation of thiols. akjournals.comresearchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Vessel | Round-bottom flask | Packed-bed reactor, microreactor |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Higher risk with large volumes of reagents | Improved safety due to small reaction volumes |

| Scalability | Challenging, often requires re-optimization | Easier to scale up by running for longer times or using multiple reactors in parallel |

| Work-up | Typically involves extraction and purification | Can be simplified, sometimes only solvent removal is needed. akjournals.com |

Synthesis of Substituted this compound Derivatives

The synthesis of Ethyl (2,3-dichloro-4-formylphenoxy)acetate can be achieved through the alkylation of the corresponding dichlorinated phenol. The general procedure involves reacting 2,3-dichloro-4-hydroxybenzaldehyde (B99714) with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide (DMF). mdpi.com The reaction mixture is typically stirred for several hours at room temperature to afford the desired product. mdpi.com

An alternative approach involves the esterification of (2,3-dichloro-4-formylphenoxy)acetic acid with ethanol in the presence of an acid catalyst.

Synthesis of Methyl (formylphenoxy)acetate and Derivatives

The synthesis of methyl (formylphenoxy)acetate and its derivatives is commonly achieved through the reaction of a substituted hydroxybenzaldehyde with methyl bromoacetate. d-nb.info A general procedure involves heating the hydroxybenzaldehyde derivative with methyl bromoacetate and potassium carbonate in a suitable solvent like ethyl methyl ketone. d-nb.info This method has been used to produce various methyl (formylphenoxy)acetate derivatives. d-nb.info For instance, one derivative was synthesized and obtained as a pale yellow oil in 85% yield without requiring further purification. d-nb.info Another derivative was prepared and yielded a pale yellow oil in 63% yield. d-nb.info

These compounds serve as crucial intermediates in the synthesis of more complex molecules. scilit.comnih.gov For example, they have been utilized in the creation of a new class of acetylcholinesterase inhibitors. nih.gov The reaction conditions, such as the choice of base and solvent, play a significant role in the reaction's efficiency. Anhydrous potassium carbonate is a preferred base as it effectively deprotonates the phenolic hydroxyl group, which facilitates the nucleophilic attack on the chloroacetate. Solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone are commonly employed, with DMSO often leading to higher yields due to its polarity.

| Reactants | Reagents | Solvent | Product | Yield | Reference |

| Hydroxybenzaldehyde derivatives (10a-c) | Methyl bromoacetate, Potassium carbonate | Ethyl methyl ketone | Methyl (formylphenoxy)acetate (11a-c) | - | d-nb.info |

| 7-methoxychroman-4-one (4) | Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy) acetate (8b) | Methanol (B129727) | Compound 5d | 52% | d-nb.info |

| 7-methoxychroman-4-one (4) | Methyl 2-(4-formylphenoxy)acetate (11c) | n-Butanol | Compound 5i | 36% | d-nb.info |

Synthesis of Oxiran-2-ylmethyl 4-(4-formylphenoxy)butanoate and related compounds

The synthesis of oxiran-2-ylmethyl 4-(4-formylphenoxy)butanoate has been documented with a reported yield of 33%. rsc.org The product is described as a colorless viscous liquid. rsc.org The synthesis of related compounds, such as oxiran-2-ylmethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, has also been reported. rsc.org Another related compound, ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, was synthesized with a 63% yield and obtained as a white solid. rsc.org The general synthetic strategy for these types of compounds often involves the reaction of a substituted phenol with an appropriate epoxide-containing butanoate derivative. rsc.orgnih.gov

| Compound | Yield | Physical State | Reference |

| Oxiran-2-ylmethyl 4-(4-formylphenoxy)butanoate | 33% | Colorless viscous liquid | rsc.org |

| Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | 63% | White solid | rsc.org |

| 4-phenoxybutanoic acid | 86% | Colorless liquid | rsc.org |

Synthesis of Ethyl 4-(4-formylphenoxy)butanoate

The synthesis of Ethyl 4-(4-formylphenoxy)butanoate is typically accomplished by reacting 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate. prepchem.comresearchgate.net In one method, a solution of 4-hydroxybenzaldehyde in butanone is treated with anhydrous potassium carbonate, followed by the dropwise addition of ethyl 4-bromobutanoate. prepchem.com The mixture is then refluxed, and after workup, the product is obtained as a colorless oil with a yield of 67%. prepchem.com

Another described synthesis involves reacting 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate in the presence of potassium carbonate as a base and acetonitrile (B52724) as the solvent, resulting in a 69% yield. researchgate.net A different approach utilizing p-hydroxybenzaldehyde, ethyl 4-bromobutyrate, and potassium carbonate in dimethylformamide (DMF) afforded the product in an 82% yield as a colorless liquid. rsc.org

| Reactants | Reagents | Solvent | Yield | Physical State | Reference |

| 4-Hydroxybenzaldehyde, Ethyl 4-bromobutanoate | Anhydrous potassium carbonate | Butanone | 67% | Colorless oil | prepchem.com |

| 4-Hydroxybenzaldehyde, Ethyl 4-bromobutanoate | Potassium carbonate | Acetonitrile | 69% | - | researchgate.net |

| p-Hydroxybenzaldehyde, Ethyl 4-bromobutyrate | Potassium carbonate | DMF | 82% | Colorless liquid | rsc.org |

Isolation and Purification Techniques

The isolation and purification of this compound and its analogues are critical steps to ensure the high purity of the final compounds, which is essential for their subsequent applications.

Crystallization Methods for High-Purity Compounds

Crystallization is a powerful technique for purifying solid organic compounds. iscientific.org For compounds like this compound and its derivatives, obtaining a crystalline solid is advantageous for achieving high purity. unifr.ch The choice of solvent is crucial in the crystallization process; for organic complexes, ethyl acetate can be a good solvent choice. unifr.ch Slow evaporation of the solvent is a common and straightforward crystallization method, although it may not always yield the highest quality crystals. unifr.ch

In some cases, if an oil is obtained upon evaporation, it may be due to the high solubility of the compound in the chosen solvent, and trying a less effective solvent is recommended. unifr.ch For compounds that are difficult to crystallize, techniques like co-crystallization with an agent such as triphenylphosphine (B44618) oxide can be beneficial. unifr.ch

Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC)

Chromatography is a widely used and effective method for the purification of organic compounds. sapub.org Column chromatography, in particular, is frequently employed to purify reaction mixtures. clockss.orgwiley-vch.de For instance, the purification of Ethyl 4-(2-formylphenoxy)butanoate was achieved using column chromatography with a mobile phase of n-hexane-AcOEt (4/1). clockss.org

Flash liquid chromatography is another efficient purification technique. sapub.org A Teledyne CombiFlash Rf system with a normal-phase silica (B1680970) column has been used to purify crude reaction extracts, employing a gradient elution with a hexanes/ethyl acetate mixture. sapub.org The progress of purification is often monitored by Thin Layer Chromatography (TLC). rsc.org High-Performance Liquid Chromatography (HPLC) can also be utilized for achieving high purity separations.

| Compound | Chromatographic Method | Eluent/Mobile Phase | Reference |

| Ethyl 4-(2-formylphenoxy)butanoate | Column Chromatography | n-hexane-AcOEt (4/1) | clockss.org |

| Ethyl 4-(4-formylphenoxy)butanoate | Silica Gel Flash Column Chromatography | ethyl acetate:n-hexane (3:97) | rsc.org |

| Aldehyde 12 | Column Chromatography | hexanes/ethyl acetate (10/1) | wiley-vch.de |

| Diastereomers 3en, 3ex | Flash Liquid Chromatography | hexanes/ethyl acetate gradient | sapub.org |

| Diastereomers 4en, 4ex | Flash Liquid Chromatography | hexanes/ethyl acetate gradient | sapub.org |

Solvent Extraction Techniques (e.g., Ethyl Acetate Extraction)

Solvent extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. organomation.com Ethyl acetate is a commonly used solvent for extracting organic compounds from aqueous solutions. rsc.orgnih.govlibretexts.org In the synthesis of this compound and its analogues, the reaction mixture is often partitioned between water and an organic solvent like butanone or ethyl acetate. rsc.orgprepchem.com The organic layer, containing the desired product, is then separated, washed, dried, and concentrated. rsc.orgprepchem.com

The process typically involves washing the organic phase with dilute sodium hydroxide (B78521), water, and brine to remove impurities. prepchem.com Drying agents like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) are used to remove residual water from the organic extract. rsc.orgprepchem.com This technique is crucial for the initial workup of the reaction mixture before further purification steps like chromatography or crystallization. rsc.org

Chemical Reactivity and Derivatization of Ethyl 4 Formylphenoxy Acetate

Reactions of the Formyl Group

The aldehyde functionality in ethyl (4-formylphenoxy)acetate is a primary site for chemical modifications, readily undergoing reactions typical of aromatic aldehydes. These include condensation reactions to form new carbon-nitrogen and carbon-carbon bonds.

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is often catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

For instance, the reaction of this compound with various anilines (substituted primary aromatic amines) in a suitable solvent like methanol (B129727) and in the presence of a catalytic amount of acetic acid yields the corresponding Schiff bases. nih.gov These reactions are generally efficient, providing the products in high yields. nih.gov The formation of the imine bond is a key step in the synthesis of various biologically active compounds.

Similarly, the related compound, (4-formylphenoxy)acetic acid, can be condensed with substituted anilines in ethanol (B145695) to produce intermediate Schiff bases. ijpsr.com This highlights the general reactivity of the 4-formylphenoxy scaffold in forming imines.

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| This compound | Aniline | Acetic Acid | Schiff Base | nih.gov |

| This compound | 4-Methoxyaniline | Acetic Acid | Schiff Base | nih.gov |

| (4-formylphenoxy)acetic acid | Substituted Anilines | - | Schiff Base | ijpsr.com |

A significant application of the reactivity of the formyl group is in the Knoevenagel condensation with active methylene (B1212753) compounds, particularly 2,4-thiazolidinedione (B21345). This reaction is a crucial step in the synthesis of 5-arylidene-2,4-thiazolidinediones, a class of compounds known for their medicinal properties. ijsrst.comrsc.org

The condensation of this compound with 2,4-thiazolidinedione typically occurs in the presence of a basic catalyst, such as piperidine, in a solvent like toluene, to yield ethyl {4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate. derpharmachemica.com Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of baker's yeast for a more environmentally friendly approach. rsc.org

In a related multi-step synthesis, (4-formylphenoxy)acetic acid is first condensed with various amines to form an amide, which is then reacted with 2,4-thiazolidinedione in the presence of sodium acetate (B1210297) and glacial acetic acid to produce 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(substituted phenyl)acetamide derivatives. primescholars.com This strategy demonstrates the utility of the formyl group in building complex heterocyclic structures. The synthesis of the necessary 2,4-thiazolidinedione starting material can be achieved from chloroacetic acid and thiourea. primescholars.comnih.gov

Table 2: Synthesis of Thiazolidinedione Derivatives

| Aldehyde Reactant | Methylene Reactant | Catalyst/Reagents | Product Type | Ref |

|---|---|---|---|---|

| This compound | 2,4-Thiazolidinedione | Piperidine, Toluene | Thiazolidinedione derivative | derpharmachemica.com |

| 2-(4-formylphenoxy)-N-substituted acetamide | 2,4-Thiazolidinedione | Sodium Acetate, Glacial Acetic Acid | Thiazolidinedione derivative | primescholars.com |

| Aromatic Aldehydes | 2,4-Thiazolidinedione | Baker's Yeast | 5-Arylidene-2,4-thiazolidinedione | rsc.org |

The formyl group of this compound can also participate in reactions with phosphonate-containing reagents. A notable example is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of an aldehyde with a stabilized phosphonate (B1237965) carbanion to form an alkene, predominantly with (E)-stereoselectivity. wikipedia.org This reaction provides a powerful method for carbon-carbon double bond formation.